molecular formula C14H16FNO2 B2819426 2-Amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287260-58-4

2-Amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

Cat. No.: B2819426
CAS No.: 2287260-58-4
M. Wt: 249.285
InChI Key: MSSFKGRYCRWVMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid, also known as LY404039, is a compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

The mechanism of action of 2-Amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid involves the selective blockade of mGluR2/3 receptors, which are located presynaptically on glutamatergic neurons. These receptors are involved in the regulation of glutamate release, and their activation leads to a decrease in synaptic transmission. By blocking the activity of mGluR2/3, this compound increases the release of glutamate and other neurotransmitters, leading to changes in synaptic plasticity and neuronal function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include changes in synaptic plasticity, modulation of neurotransmitter release, and alterations in neuronal activity. The compound has also been shown to have anti-inflammatory effects and to reduce oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid in lab experiments include its high selectivity for mGluR2/3 receptors, its well-characterized mechanism of action, and its potential therapeutic applications in various neurological and psychiatric disorders. The limitations of using this compound in lab experiments include its moderate yield and the need for careful control of dosing and administration to avoid potential side effects.

Future Directions

There are several potential future directions for research on 2-Amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid. These include further exploration of its therapeutic potential in various neurological and psychiatric disorders, investigation of its safety and tolerability in clinical trials, and development of more efficient synthesis methods to improve yield and purity. Additionally, there is a need for further understanding of the complex mechanisms underlying the effects of this compound on synaptic plasticity and neuronal function.

Synthesis Methods

2-Amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of the key intermediate, 3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentan-3-ol, which is then converted to the final product by reaction with 2-aminoacetic acid. The overall yield of the synthesis is moderate, and the purity of the final product can be improved by recrystallization.

Scientific Research Applications

2-Amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and Alzheimer's disease. The compound acts as a selective antagonist of the metabotropic glutamate receptor subtype 2/3 (mGluR2/3), which is involved in the regulation of glutamate neurotransmission. By blocking the activity of mGluR2/3, this compound can modulate the release of glutamate and other neurotransmitters, leading to changes in synaptic plasticity and neuronal function.

Properties

IUPAC Name

2-amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO2/c1-8-3-2-4-9(10(8)15)13-5-14(6-13,7-13)11(16)12(17)18/h2-4,11H,5-7,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSFKGRYCRWVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C23CC(C2)(C3)C(C(=O)O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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